molecular formula C20H17Cl2N5O2 B2881748 N-(2,5-dichlorophenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide CAS No. 1260953-36-3

N-(2,5-dichlorophenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide

Cat. No.: B2881748
CAS No.: 1260953-36-3
M. Wt: 430.29
InChI Key: DYTWMSLIEJOUKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,5-dichlorophenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a heterocyclic compound featuring a triazoloquinoxaline core fused with an acetamide group and a 2,5-dichlorophenyl substituent. The triazoloquinoxaline moiety is notable for its planar aromatic structure, which facilitates interactions with biological targets such as enzymes or receptors.

Properties

IUPAC Name

N-(2,5-dichlorophenyl)-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17Cl2N5O2/c1-2-5-17-24-25-19-20(29)26(15-6-3-4-7-16(15)27(17)19)11-18(28)23-14-10-12(21)8-9-13(14)22/h3-4,6-10H,2,5,11H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYTWMSLIEJOUKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=C(C=CC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17Cl2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,5-dichlorophenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Triazoloquinoxaline Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Dichlorophenyl Group: This can be achieved through nucleophilic substitution reactions where a dichlorophenyl halide reacts with a nucleophilic site on the triazoloquinoxaline core.

    Acetamide Formation:

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the propyl group, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can target the oxo group, potentially converting it to a hydroxyl group.

    Substitution: The dichlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

N-(2,5-dichlorophenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide: Applications and Research

This compound is a complex synthetic organic compound with a unique structure, drawing interest for its potential applications in various scientific fields. It combines a dichlorophenyl group, a triazoloquinoxaline core, and an acetamide moiety, which contribute to its chemical properties and potential biological activities.

Synthesis and Properties

The synthesis of this compound typically involves multi-step organic reactions. A common route includes the formation of the triazoloquinoxaline core through cyclization, introduction of the dichlorophenyl group via nucleophilic substitution, and acetamide formation. Industrial production would likely optimize these steps, potentially using continuous flow reactors to ensure high yield and purity.

Reactions :

  • Oxidation: Can occur at the propyl group, forming carboxylic acids or ketones, using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
  • Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
  • Substitution: The dichlorophenyl group can undergo electrophilic aromatic substitution reactions, allowing further functionalization, using reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.

This compound is studied for its potential biological activities, particularly its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

The presence of a 1,2,4-triazole moiety is notable because triazoles and their fused heterocyclic derivatives possess a wide range of bioactivities, including antifungal, antibacterial, neuroprotective, antioxidant, antimalarial, and antiviral properties . They also have applications in diverse fields like ionic liquids, corrosion inhibitors, agrochemicals, polymers, and material science .

One study synthesized 1,2,4-triazole derivatives bearing a quinazolinylpiperidinyl moiety and N-(substituted phenyl)acetamide unit and evaluated them for antimicrobial activities . Certain compounds exhibited better bactericidal activity than the control bismerthiazol against the phytopathogenic bacterium X. oryzae pv. oryzae. The SAR study indicated that strongly electron-withdrawing substituents on the benzene ring enhance antibacterial activity .

Quinazoline and Quinazolinone Derivatives

Mechanism of Action

The mechanism by which N-(2,5-dichlorophenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide exerts its effects is not fully understood but is believed to involve:

    Molecular Targets: Potential targets include enzymes or receptors involved in cellular signaling pathways.

    Pathways Involved: The compound may interfere with specific biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several agrochemicals and pharmaceuticals, particularly those containing triazole, quinoxaline, or acetamide functionalities. Below is a comparative analysis based on the evidence and analogous structures:

Triazolo-Containing Compounds

  • N-(2,6-difluorophenyl)-5-methyl(1,2,4)triazolo(1,5-a)pyrimidine-2-sulfonamide (Flumetsulam) Key Features: A triazolopyrimidine sulfonamide with fluorine substituents. Activity: Acts as a herbicide by inhibiting acetolactate synthase (ALS), a key enzyme in branched-chain amino acid synthesis. Comparison: Unlike the target compound, flumetsulam lacks a quinoxaline ring and features sulfonamide instead of acetamide.

Acetamide Derivatives

  • N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide (Oxadixyl) Key Features: Contains an oxazolidinone ring and dimethylphenyl group. Activity: Fungicide targeting oomycete pathogens by inhibiting RNA polymerase. Comparison: The target compound replaces oxadixyl’s oxazolidinone with a triazoloquinoxaline system. The dichlorophenyl group may confer broader antimicrobial activity due to increased electron-withdrawing effects compared to dimethylphenyl .

Triazine-Triazole Hybrids

  • N-(2-(3,5-dimethylphenoxy)-1-methylethyl)-6-(1-fluoro-1-methylethyl)-1,3,5-triazine-2,4-diamine (Triaziflam) Key Features: Combines triazine and triazole rings with fluorinated alkyl chains. Activity: Herbicide targeting cellulose biosynthesis.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Primary Use Mechanism of Action
Target Compound Triazoloquinoxaline 2,5-Dichlorophenyl, propyl Undocumented Hypothesized enzyme inhibition
Flumetsulam Triazolopyrimidine 2,6-Difluorophenyl, sulfonamide Herbicide ALS inhibition
Oxadixyl Oxazolidinone-acetamide 2,6-Dimethylphenyl Fungicide RNA polymerase inhibition
Triaziflam Triazine-triazole 3,5-Dimethylphenoxy, fluoro Herbicide Cellulose biosynthesis inhibition

Research Findings and Implications

  • The propyl chain on the triazole ring could reduce metabolic degradation relative to shorter alkyl chains in similar compounds.
  • Gaps in Data: No explicit bioactivity or toxicity data for the target compound is available in the provided evidence. Further studies are required to validate its mechanism of action and efficacy.

Biological Activity

N-(2,5-dichlorophenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a compound of interest due to its structural features and potential biological activities. This article explores its biological activity, focusing on anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Structural Overview

This compound belongs to the class of triazoloquinoxaline derivatives , characterized by a quinoxaline core fused with a triazole ring and an acetamide group. The presence of a dichlorophenyl substituent significantly influences its biological properties. The molecular formula is C20H17Cl2N5O2C_{20}H_{17}Cl_2N_5O_2 with a molecular weight of 430.29 g/mol .

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazoloquinoxaline derivatives. The compound has been evaluated against various cancer cell lines, demonstrating significant antiproliferative effects.

In Vitro Studies

In vitro assays have shown that derivatives of triazoloquinoxaline exhibit varying degrees of cytotoxicity against human tumor cell lines such as:

  • HepG2 (liver cancer)
  • HCT-116 (colorectal cancer)
  • MCF-7 (breast cancer)

The structure-activity relationship indicates that modifications in substituents can enhance antitumor activity. For instance, compounds with hydrophobic groups linked through acetamide linkers showed improved DNA intercalation and cytotoxicity compared to their counterparts .

CompoundCell LineIC50 (µM)
12aMCF-75.0
12dHepG23.0
10cHCT-1164.5

The proposed mechanism of action for this compound involves:

  • DNA Intercalation : The compound's structure allows it to intercalate between DNA base pairs, disrupting replication and transcription processes.
  • Inhibition of Topoisomerases : It may inhibit topoisomerase I and II enzymes, leading to increased DNA strand breaks.
  • Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells through mitochondrial pathways.

Case Studies

A notable study involved the synthesis and evaluation of a series of triazoloquinoxaline derivatives, including the target compound. The results indicated that modifications at the 1 and 5 positions of the triazole ring significantly affected the binding affinity to DNA and subsequent anticancer activity .

Example Study

In a comparative study on various derivatives:

  • Compound A : Exhibited moderate activity with an IC50 value of 10 µM against MCF-7.
  • Compound B : Showed enhanced activity at 3 µM due to optimal hydrophobic interactions.

Q & A

Q. What are the established synthetic pathways for this compound?

The synthesis typically involves a multi-step process:

  • Step 1: Formation of the triazoloquinoxaline core via cyclization of quinoxaline derivatives with triazole precursors under reflux conditions (e.g., using acetic acid as a solvent at 120°C) .
  • Step 2: Propyl group introduction via alkylation, optimized using phase-transfer catalysts like tetrabutylammonium bromide to enhance regioselectivity .
  • Step 3: Acetamide coupling via nucleophilic acyl substitution, employing coupling agents such as HATU or DCC in anhydrous DMF . Yield optimization (72–95%) depends on precise stoichiometry and inert atmosphere control .

Q. How is structural confirmation performed?

Key methods include:

  • 1H/13C NMR: Peaks at δ 13.30 (s, NH, amide) and δ 7.42–7.58 (aromatic protons) confirm functional groups and regiochemistry .
  • Mass Spectrometry (HRMS): Molecular ion peaks (e.g., [M+H]+ at m/z 389.459) validate the molecular formula .
  • X-ray Crystallography: Resolves stereochemical ambiguities, particularly for the triazole-quinoxaline fusion .

Advanced Research Questions

Q. How can synthetic yield be improved while minimizing side products?

  • Reaction Optimization: Systematic variation of solvents (e.g., DMF vs. THF), temperatures (80–140°C), and catalysts (e.g., Pd(OAc)₂ for cross-coupling) can enhance efficiency .
  • Purification Techniques: Use of preparative HPLC with C18 columns resolves amine/imine tautomers, which often co-elute in ratios like 50:50 .
  • In Situ Monitoring: Real-time FTIR tracks intermediate formation, reducing overalkylation or hydrolysis byproducts .

Q. How to resolve contradictions in reported biological activity data (e.g., COX inhibition vs. cytotoxicity)?

  • Standardized Assays: Replicate studies under controlled conditions (e.g., pH 7.4, 37°C) using identical cell lines (e.g., HeLa or MCF-7) to isolate variables .
  • Structure-Activity Relationship (SAR) Analysis: Compare analogs (e.g., fluorophenyl vs. methoxyphenyl substituents) to identify substituent-specific effects. For example, fluorine enhances lipophilicity (logP +0.5) and target binding .
  • Mechanistic Profiling: Use siRNA knockdown or CRISPR-edited models to confirm target specificity (e.g., COX-2 vs. off-pathway kinases) .

Q. What methodologies elucidate the compound’s mechanism of action?

  • Molecular Docking: Simulations (e.g., AutoDock Vina) predict binding to COX-2’s hydrophobic pocket (binding energy ≤ -8.5 kcal/mol) .
  • Isothermal Titration Calorimetry (ITC): Quantifies binding affinity (Kd ≈ 120 nM) and stoichiometry with target proteins .
  • Metabolic Stability Assays: Liver microsome studies (e.g., rat/human CYP450 isoforms) assess pharmacokinetic liabilities, such as rapid clearance (t½ < 2 hrs) .

Methodological Considerations

Q. How to address discrepancies in thermal stability data?

  • Thermogravimetric Analysis (TGA): Conduct under nitrogen flow (10°C/min) to determine decomposition onset (e.g., >250°C) and correlate with crystallinity .
  • Differential Scanning Calorimetry (DSC): Identifies polymorphic transitions; amorphous forms may show reduced stability vs. crystalline .

Q. What strategies validate purity for in vivo studies?

  • HPLC-UV/ELSD: Purity ≥95% with baseline separation of impurities (RT ±0.2 min) .
  • Elemental Analysis: Carbon/Nitrogen ratios within ±0.3% of theoretical values confirm batch consistency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.